1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol
Overview
Description
“1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol” is a complex organic compound. It is an amino alcohol, which is a type of organic compound that contains both an amino (-NH2) and a hydroxyl (-OH) functional group. In this case, the molecule also contains a bromine atom and a methyl group attached to an aromatic ring .
Scientific Research Applications
Synthesis and Characterization in Antimicrobial Studies
1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol has been utilized in the synthesis of substituted phenyl azetidines, which exhibit potential as antimicrobial agents. These compounds have been characterized using various analytical techniques and assessed for their antimicrobial activity (Doraswamy & Ramana, 2013).
Application in Cardioselective Beta-Adrenoceptor Blocking Agents
This compound has been synthesized along with a series of similar compounds for evaluating their affinity to beta 1- and beta-2-adrenoceptors. These studies have contributed to confirming the substantial cardioselectivity of certain compounds, enhancing our understanding of beta-blockers (Rzeszotarski et al., 1979).
Corrosion Inhibition Research
Research has been conducted on tertiary amines derived from this class of compounds, exploring their role as inhibitors for carbon steel corrosion. These compounds have demonstrated effectiveness in retarding the anodic dissolution of iron, offering insights into corrosion protection strategies (Gao et al., 2007).
Fluorescent Sensor Development and Logic Gate Applications
The derivative compounds of 1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol have been used in the design of fluorescent sensors for metal ion detection, such as aluminum. These sensors have applications in bacterial cell imaging and logic gate systems, demonstrating the versatility of this compound in analytical chemistry (Yadav & Singh, 2018).
Mannich Reaction Studies
In organic chemistry, this compound has been involved in Mannich reactions, particularly in the synthesis of amino alcohols. These reactions are fundamental in the synthesis of various organic compounds, highlighting the compound's role in synthetic organic chemistry (Schmidt et al., 2000).
Research in Copper(II) Complex Formation
The compound's derivatives have been synthesized and studied for their role in the formation of Cu(II) complexes. These studies contribute to the understanding of chelate ring sequences around metal ions and their implications in coordination chemistry (Keypour et al., 2015).
properties
IUPAC Name |
1-amino-3-(2-bromo-4-methylanilino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSWDJNINCPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CN)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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